N-(1,1-dioxothian-3-yl)-2-indazol-2-ylacetamide
Description
N-(1,1-dioxothian-3-yl)-2-indazol-2-ylacetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of a dioxothiane ring and an indazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(1,1-dioxothian-3-yl)-2-indazol-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14(15-12-5-3-7-21(19,20)10-12)9-17-8-11-4-1-2-6-13(11)16-17/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORMMJWASFBEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)CN2C=C3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothian-3-yl)-2-indazol-2-ylacetamide typically involves the following steps:
Formation of the Dioxothiane Ring: The dioxothiane ring can be synthesized through the oxidation of thiane derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Indazole Formation: The indazole moiety can be synthesized via cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the dioxothiane ring with the indazole moiety through an acetamide linkage. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Catalysts: Use of specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothian-3-yl)-2-indazol-2-ylacetamide: undergoes various chemical reactions, including:
Oxidation: The dioxothiane ring can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the indazole moiety can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfone Derivatives: From oxidation reactions.
Hydrazine Derivatives: From reduction reactions.
Substituted Acetamides: From nucleophilic substitution reactions.
Scientific Research Applications
N-(1,1-dioxothian-3-yl)-2-indazol-2-ylacetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothian-3-yl)-2-indazol-2-ylacetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA.
Comparison with Similar Compounds
N-(1,1-dioxothian-3-yl)-2-indazol-2-ylacetamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: : The combination of the dioxothiane ring and indazole moiety in This compound provides distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
